

S-tert-Butyl acetothioacetate CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *S-tert-Butyl acetothioacetate*

Cat. No.: *B101010*

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An In-Depth Technical Guide to **S-tert-Butyl Acetothioacetate** for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-tert-Butyl acetothioacetate, identified by the CAS Number 15925-47-0, is a versatile thioester compound that serves as a critical building block in organic synthesis and holds significant relevance in the field of drug discovery.^{[1][2][3]} This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and applications, with a particular focus on its utility for professionals in the pharmaceutical and life sciences sectors. We will delve into the mechanistic causality behind its synthesis, its role in modifying bioactive molecules, and the essential safety protocols for its handling.

Introduction: The Strategic Importance of S-tert-Butyl Acetothioacetate

S-tert-Butyl acetothioacetate belongs to the class of β -keto thioesters, a group of compounds prized for their unique reactivity. The presence of a thioester linkage, as opposed to a more common oxygen ester, imparts distinct chemical characteristics that are highly advantageous in synthetic chemistry. The bulky tert-butyl group provides steric hindrance that can influence reaction pathways and, in the context of medicinal chemistry, can modulate a molecule's pharmacokinetic profile.^{[4][5]}

The strategic importance of this reagent lies in its ability to participate in a wide array of chemical transformations, including C-C bond formation, and as a precursor for more complex molecular architectures. Its alternate names include Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester, and S-tert-Butyl thioacetoacetate.[1]

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and chemical properties of **S-tert-Butyl acetothioacetate** is fundamental to its effective application in a laboratory setting. These properties dictate the conditions required for its storage, handling, and use in chemical reactions.

Property	Value	Source
CAS Number	15925-47-0	[1][2]
Molecular Formula	C ₈ H ₁₄ O ₂ S	[1][2]
Molecular Weight	174.26 g/mol	[1][2]
Boiling Point	95-100 °C at 0.9 mm Hg	[2]
Density	0.994 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.486	[2]
Purity	≥96%	[1]

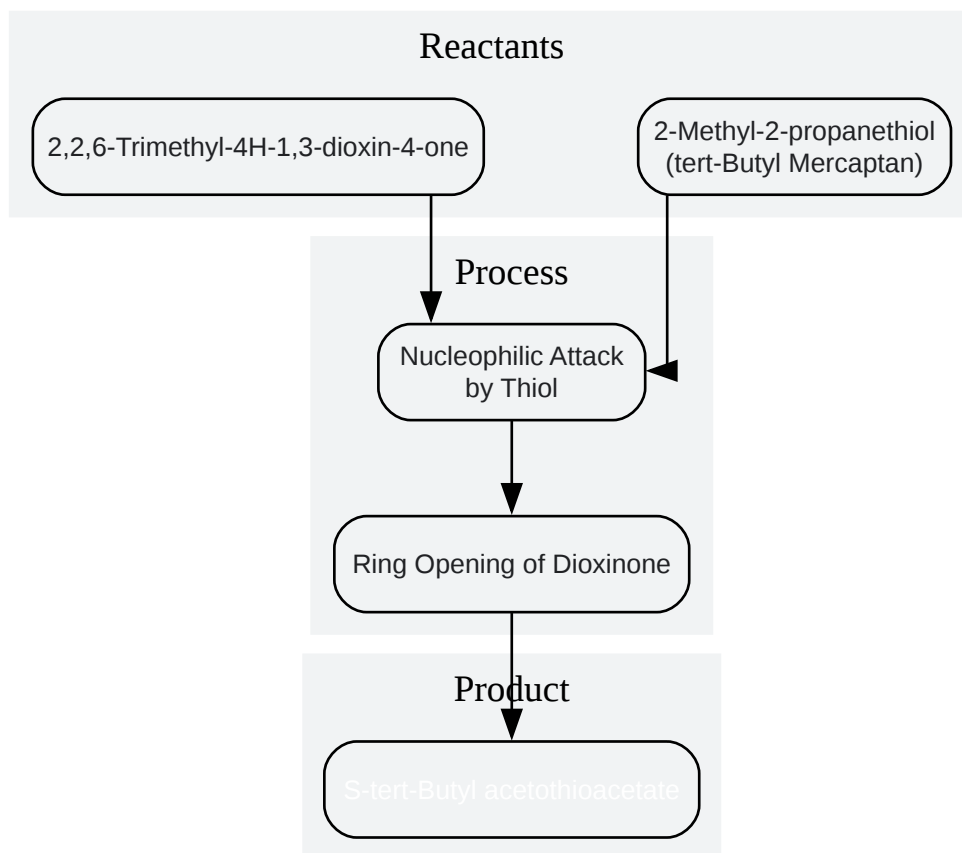
Synthesis and Mechanistic Insights

The synthesis of **S-tert-Butyl acetothioacetate** is a critical process for its availability in research. One of the common synthetic routes involves the reaction between 2,2,6-Trimethyl-4H-1,3-dioxin-4-one and 2-Methyl-2-propanethiol.[6] This method is favored for its efficiency and the accessibility of its starting materials.

General Synthetic Workflow

The reaction mechanism leverages the reactivity of the dioxinone ring, which serves as an acetoacetylating agent. The thiol acts as a nucleophile, attacking the carbonyl group of the

dioxinone, leading to ring-opening and the subsequent formation of the desired thioester product.



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Caption: Synthesis workflow for **S-tert-Butyl acetothioacetate**.

Detailed Experimental Protocol

This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and safety assessments.

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-Methyl-2-propanethiol.
- **Reagent Addition:** Slowly add 2,2,6-Trimethyl-4H-1,3-dioxin-4-one to the reaction vessel at a controlled temperature.

- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up and Purification:** Upon completion, the reaction mixture is typically worked up to remove unreacted starting materials and byproducts. Purification is often achieved through distillation under reduced pressure.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of a tert-butyl group is a common strategy in medicinal chemistry.^[4] However, this moiety can sometimes be susceptible to metabolic oxidation, leading to high clearance and reduced bioavailability.^[5] The use of **S-tert-Butyl acetothioacetate** allows for the introduction of the tert-butyl group via a thioester, which can serve as a handle for further molecular modifications.

The thioester functionality itself is of interest as it can act as a bioisostere for esters, with different hydrolysis rates and metabolic stability profiles. This can be a valuable tool for fine-tuning the pharmacokinetic properties of a drug candidate.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling **S-tert-Butyl acetothioacetate**.

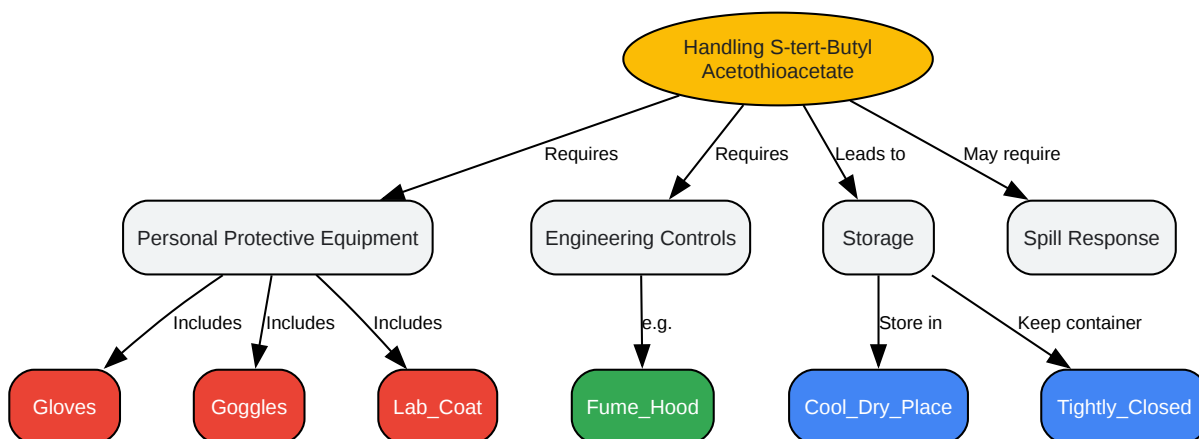
Hazard Identification

Based on available safety data, **S-tert-Butyl acetothioacetate** is classified with the following hazards:

- H315: Causes skin irritation.^[7]
- H319: Causes serious eye irritation.^[7]
- H335: May cause respiratory irritation.^[7]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
 - Skin Protection: Wear impervious gloves and protective clothing.[8][9]
 - Respiratory Protection: If ventilation is inadequate, use a suitable respirator.
- General Hygiene: Avoid breathing vapors.[10] Wash hands thoroughly after handling.[9][10] Contaminated clothing should be removed and washed before reuse.[9]



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- To cite this document: BenchChem. [S-tert-Butyl acetothioacetate CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101010#s-tert-butyl-acetothioacetate-cas-number]

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